molecular formula C26H24FN3O3S B2519652 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 866844-33-9

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Cat. No.: B2519652
CAS No.: 866844-33-9
M. Wt: 477.55
InChI Key: DJKDJMPUSWGPAC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a quinoline core, a privileged scaffold in pharmacology, which is strategically substituted with a benzenesulfonyl group, a fluorine atom, and a 4-(4-methoxyphenyl)piperazine moiety. The integration of the piperazine ring, a common feature in many bioactive compounds , suggests potential for diverse molecular interactions with biological targets. Piperazine-containing structures are frequently investigated for their ability to interact with various enzymes and receptors , making this compound a valuable template for developing novel therapeutic agents. The specific placement of the fluorine atom at the 6-position of the quinoline ring is a common strategy in rational drug design, often employed to modulate a compound's electronic properties, metabolic stability, and binding affinity. The benzenesulfonyl group can serve as a key pharmacophore, potentially contributing to target binding through specific interactions. This combination of features makes this compound a promising candidate for researchers exploring structure-activity relationships (SAR) in areas such as enzyme inhibition and the development of new antiviral or anticancer compounds . It is intended for use in biochemical profiling, high-throughput screening, and mechanistic studies to further elucidate its potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-33-21-10-8-20(9-11-21)29-13-15-30(16-14-29)26-23-17-19(27)7-12-24(23)28-18-25(26)34(31,32)22-5-3-2-4-6-22/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDJMPUSWGPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and benzenesulfonyl groups, and the attachment of the methoxyphenyl piperazine moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Halogen Substitution: Fluoro vs. Chloro

The compound 3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline (CAS 902909-99-3, ) serves as a direct structural analog. Key differences include:

  • Halogen : Fluorine (target) vs. chlorine (analog).
  • Methoxyphenyl position : 4-methoxy (target) vs. 2-methoxy (analog).

Fluorine’s smaller atomic radius and higher electronegativity may improve bioavailability and metabolic stability compared to chlorine. Melting points for similar quinoline derivatives (e.g., 223–225°C in ) suggest that halogens and substituent positions influence crystallinity .

Piperazine Substituent Variations
  • : 7-Chloro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinoline replaces the benzenesulfonyl group with an ethenesulfonyl moiety. The ethenesulfonyl group’s conjugated double bond may alter electron distribution, affecting reactivity or target binding .
Antiviral Potential

highlights that fluorine atoms in quinolone–triazole conjugates (e.g., compounds 10g, 12c) significantly enhance antiviral activity against SARS-CoV-2. The 6-fluoro substituent in the target compound may similarly improve antiviral efficacy by modulating electron density or hydrogen-bonding interactions with viral proteases .

Anticancer Activity

demonstrates that 2-arylquinolines with morpholine or imidazole substituents exhibit antiproliferative effects via apoptosis induction. While the target compound’s benzenesulfonyl and piperazinyl groups differ, its methoxyphenyl moiety may contribute to similar mechanisms, warranting further testing using MTT or annexin V/PI assays .

Structural Isomerism and Positional Effects

  • : 3-(Benzenesulfonyl)-8-[4-(2,2-dimethylpropyl)piperazin-1-yl]quinoline positions the piperazine group at C8 instead of C4.

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Biological Activity Key Reference
Target Compound 3-Benzenesulfonyl, 6-F, 4-(4-MeO-Ph-piperazinyl) Hypothesized antiviral/anticancer
3-(Benzenesulfonyl)-6-Cl-4-[4-(2-MeO-Ph-piperazinyl)]quinoline (CAS 902909-99-3) 3-Benzenesulfonyl, 6-Cl, 4-(2-MeO-Ph-piperazinyl) Not reported
7-Chloro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinoline 7-Cl, 4-(ethenesulfonyl-piperazinyl) Not reported
6-Fluoro-4-(2-(1-(4-MeO-Ph)-triazol)ethoxy)-2-CF3-quinoline (12c) 6-F, 4-triazole-ethoxy, 2-CF3 High anti-SARS-CoV-2 activity

Table 2. Physicochemical Properties of Analogous Compounds

Compound (Evidence) Molecular Weight Melting Point (°C) Notable Features
4k () 223–225 Chlorophenyl, methoxyphenyl
CAS 902909-99-3 () 494.0 Not reported Chloro, 2-methoxyphenyl

Biological Activity

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Structural Overview

The compound features a quinoline core , which is known for its diverse pharmacological properties. This core is combined with a piperazine moiety and a benzenesulfonyl group . The incorporation of a fluorine atom and a methoxy group enhances its biological activity and binding affinity to various molecular targets.

Molecular Structure

  • Quinoline Core: Bicyclic structure contributing to DNA intercalation.
  • Piperazine Moiety: Involved in interactions with neurotransmitter receptors.
  • Functional Groups: Fluorine enhances pharmacokinetic properties; methoxy group improves solubility.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • DNA Intercalation: The quinoline structure allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Neurotransmitter Receptor Modulation: The piperazine moiety interacts with various neurotransmitter receptors, modulating their activity, which may lead to significant pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Demonstrated effectiveness against bacterial strains.
  • Antitumor Activity: Potential for inhibiting cancer cell proliferation.
  • Antifungal Activity: Efficacy against fungal infections.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound. Below are summarized findings from relevant research:

Study ReferenceBiological ActivityFindings
Antitumor, Antibacterial, AntifungalA series of 6-substituted compounds demonstrated significant antimicrobial effects.
AntimicrobialThe compound showed promising results in inhibiting bacterial growth, suggesting potential as an antibiotic agent.
NeuropharmacologicalInteraction studies indicated modulation of neurotransmitter receptor activity, highlighting its potential in treating neurological disorders.

The synthesis of this compound involves several key steps:

  • Reagents Used:
    • Oxidation: Potassium permanganate
    • Reduction: Lithium aluminum hydride
    • Substitution: Piperazine derivatives
  • Reaction Types:
    • Oxidation leads to quinoline N-oxides.
    • Reduction yields alcohol derivatives.
    • Substitution results in various piperazine derivatives.

Therapeutic Applications

Given its biological activity profile, this compound has potential applications in various therapeutic areas:

  • Neurological Disorders: Due to its interaction with neurotransmitter receptors.
  • Infectious Diseases: As an antimicrobial agent against resistant bacterial strains.
  • Cancer Treatment: Potential as an antitumor agent based on preliminary findings.

Q & A

Basic: What are the key synthetic steps for preparing 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline?

The synthesis involves multi-step reactions:

Quinoline Core Formation : A Friedländer condensation or Skraup reaction to construct the quinoline backbone.

Sulfonylation : Introduction of the benzenesulfonyl group at the 3-position via nucleophilic substitution under reflux with a sulfonyl chloride derivative .

Piperazine Substitution : Coupling of 4-(4-methoxyphenyl)piperazine at the 4-position of quinoline using a Buchwald-Hartwig amination or SNAr reaction, requiring palladium catalysts and controlled temperatures (80–120°C) .

Fluorine Incorporation : Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor) in polar aprotic solvents .
Methodological Note : Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization requires precise stoichiometry and inert atmospheres .

Basic: How do the functional groups in this compound influence its reactivity and biological activity?

  • Benzenesulfonyl Group : Enhances electron-withdrawing effects, stabilizing the quinoline core and facilitating interactions with hydrophobic enzyme pockets .
  • Piperazinyl-Methoxyphenyl Moiety : Introduces basicity (pKa ~7–9) and hydrogen-bonding potential, critical for receptor binding (e.g., serotonin or dopamine receptors) .
  • 6-Fluoro Substituent : Increases metabolic stability by resisting oxidative degradation and improving bioavailability .
    Experimental Validation : Computational docking (AutoDock Vina) and Hammett plots correlate substituent electronic effects with activity .

Advanced: How can reaction conditions be optimized to improve yield in the piperazine coupling step?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. BrettPhos ligands for Buchwald-Hartwig reactions; higher yields (75–85%) reported with BrettPhos in toluene at 100°C .
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar); toluene reduces side reactions (e.g., quinoline decomposition) .
  • Temperature Control : Isothermal calorimetry (ITC) monitors exothermicity to avoid runaway reactions.
    Data Contradiction : reports 70% yield with Pd(OAc)₂, while achieves 85% with BrettPhos. Resolution requires reproducibility trials under standardized conditions .

Advanced: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine CH₂ signals at δ 2.5–3.5 ppm; sulfonyl group deshields adjacent protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₆H₂₄FN₃O₃S: 478.1543) .
  • HPLC-PDA : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .
    Limitation : X-ray crystallography ( ) is definitive but requires single crystals, which may be challenging due to flexibility in the piperazine ring .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer)?

Dose-Response Profiling : Test across multiple concentrations (nM–μM) in cell lines (e.g., HCT-116 for cancer, S. aureus for antimicrobial assays) .

Target Specificity Screening : Use kinase panels or receptor-binding assays (e.g., radioligand displacement for GPCRs) to identify primary targets .

Structural Analog Comparison : Synthesize derivatives lacking the methoxyphenyl group to isolate SAR contributions .
Example : reports IC₅₀ = 2.5 μM (HeLa cells), while notes MIC = 12.5 μg/mL (E. coli). Cross-validate using standardized protocols (CLSI guidelines) .

Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetics?

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (~3.2), aqueous solubility (−4.5 log mol/L), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
  • Metabolism Prediction : GLORYx identifies potential Phase I metabolites (e.g., O-demethylation of the methoxyphenyl group) .
    Validation : Compare with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Advanced: How can crystallographic data (if available) inform structural modifications for enhanced activity?

  • X-ray Diffraction : Analyze bond angles and torsional strain in the piperazine-quinoline junction (e.g., ’s C–N–C angle = 118.5°) to guide rigidification strategies .
  • Hirshfeld Surface Analysis : Identify close contacts (e.g., C–H···O interactions) that stabilize the crystal lattice, suggesting sites for halogen substitution .
    Application : Modify the benzenesulfonyl group’s para position to introduce electron-withdrawing groups (e.g., –NO₂) for improved π-stacking .

Advanced: What in vitro models are appropriate for assessing toxicity and selectivity?

  • Hepatotoxicity : Primary hepatocytes or HepG2 cells exposed to 10–100 μM compound; monitor ALT/AST release .
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) to evaluate QT prolongation risk .
  • Selectivity Index (SI) : Calculate IC₅₀ ratios between cancerous (e.g., MCF-7) and non-cancerous (e.g., HEK293) cells; SI >10 indicates therapeutic window .

Advanced: How can mechanistic studies elucidate interactions with biological targets?

Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to purified enzymes (e.g., topoisomerase II) .

CRISPR-Cas9 Knockout : Validate target engagement by comparing cytotoxicity in wild-type vs. TOP2A-knockout cells .

Thermal Shift Assay (TSA) : Monitor protein melting temperature (ΔTm) shifts to confirm stabilization upon compound binding .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for exothermic steps (e.g., sulfonylation) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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